N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2,2-diphenylacetamide

Description

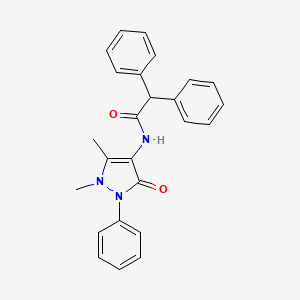

This compound belongs to the pyrazolone-acetamide class, characterized by a 1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl core linked to a diphenylacetamide moiety. Pyrazolone derivatives are widely studied for their pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities . The diphenyl substitution on the acetamide group distinguishes this compound from analogues with simpler or differently substituted aryl groups.

Properties

IUPAC Name |

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2,2-diphenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23N3O2/c1-18-23(25(30)28(27(18)2)21-16-10-5-11-17-21)26-24(29)22(19-12-6-3-7-13-19)20-14-8-4-9-15-20/h3-17,22H,1-2H3,(H,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTBQGTDADDVFFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2,2-diphenylacetamide typically involves the reaction of 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-amine with 2,2-diphenylacetic acid chloride in the presence of a suitable base such as triethylamine. The reaction is usually carried out in an aprotic solvent like dichloromethane at a temperature of around 0°C to room temperature.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry techniques to enhance efficiency and yield. The use of automated systems for the precise control of reaction conditions, such as temperature and reagent addition, can optimize the synthesis process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles such as sodium hydride.

Major Products Formed:

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Production of reduced derivatives such as alcohols or amines.

Substitution: Generation of substituted pyrazolones or other derivatives.

Scientific Research Applications

Medicinal Chemistry

Analgesic and Antipyretic Properties

The compound serves as an important intermediate in the synthesis of drugs with analgesic and antipyretic effects. Its structure allows for modifications that enhance pharmacological activity. For instance, studies have shown that derivatives of this compound can effectively reduce fever and alleviate pain in experimental models .

Antimicrobial Activity

Research indicates that N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2,2-diphenylacetamide exhibits significant antimicrobial properties. In vitro tests demonstrated effectiveness against various bacterial strains, suggesting potential for development as an antibacterial agent. The mechanism of action is hypothesized to involve disruption of bacterial cell wall synthesis .

Material Science

Crystal Engineering

The compound has been studied for its crystallographic properties. It forms a three-dimensional network through intermolecular hydrogen bonding, which stabilizes the crystal structure. This property is crucial for applications in crystal engineering and the development of novel materials with specific optical or electronic properties .

Fluorescent Materials

Recent advancements have explored the use of this compound in creating fluorescent materials. Its ability to act as a fluorophore opens avenues for applications in sensors and imaging technologies. The incorporation of this compound into polymer matrices has shown promise in enhancing the fluorescence intensity and stability under various conditions .

Data Tables

Case Studies

- Synthesis of Analgesics : A study reported the synthesis of several derivatives from this compound, which demonstrated enhanced analgesic activity compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs). The derivatives were tested in animal models, showing significant pain relief without the gastrointestinal side effects typical of NSAIDs .

- Antibacterial Testing : In a laboratory setting, the compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) significantly lower than that of many conventional antibiotics, suggesting its potential as a lead compound for new antibacterial agents .

- Development of Fluorescent Sensors : Researchers successfully incorporated this compound into a polymer matrix to create a sensor capable of detecting specific ions in solution. The sensor exhibited high sensitivity and selectivity, demonstrating practical applications in environmental monitoring .

Mechanism of Action

The mechanism by which N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2,2-diphenylacetamide exerts its effects involves interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Substituent Effects on Cytotoxic Activity

Modifications to the aryl groups in pyrazolone derivatives significantly influence cytotoxic potency. For instance:

- 4-Methoxyphenyl , 4-nitrophenyl , and 4-(methylsulfanyl)phenyl substitutions on the acetamide moiety (e.g., compounds in ) reduce cytotoxicity compared to unsubstituted phenyl groups. The diphenyl substitution in the target compound may further decrease activity due to steric hindrance or altered electronic effects .

- Electron-withdrawing groups (e.g., nitro in ) enhance stability but often reduce bioactivity, whereas electron-donating groups (e.g., methylsulfanyl in ) may improve solubility without significantly boosting cytotoxicity .

Table 1: Cytotoxic Activity of Selected Analogues

| Compound | Substituent(s) | Cytotoxic Activity (IC₅₀, μM) | Reference |

|---|---|---|---|

| Target Compound | 2,2-Diphenyl | Not reported | N/A |

| 4-Nitrophenyl analogue () | 4-NO₂ | ~10–50 μM* | |

| 4-Methylsulfanyl analogue () | 4-SCH₃ | >100 μM |

Antimicrobial and Antifungal Properties

Derivatives with thiadiazole or oxadiazole moieties (e.g., ) exhibit enhanced antimicrobial activity due to improved membrane penetration. For example:

Crystallographic and Hydrogen-Bonding Patterns

X-ray studies reveal that pyrazolone-acetamide derivatives form stable hydrogen-bonded networks. For example:

- The 4-nitrophenyl analogue () exhibits intermolecular N–H···O bonds between the pyrazolone carbonyl and acetamide NH .

- The 4-methylsulfanyl analogue () forms C–H···π interactions between phenyl rings, enhancing crystal packing .

Table 2: Thermal and Crystallographic Data

Biological Activity

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2,2-diphenylacetamide is a compound belonging to the class of pyrazole derivatives. This compound has garnered attention due to its potential biological activities, including anti-inflammatory, analgesic, and antipyretic properties. The following sections will detail its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 350.42 g/mol. The compound features a pyrazole ring which is crucial for its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of substituted phenyl hydrazines with appropriate acylating agents. The method often includes the use of solvents like ethanol or acetic acid under reflux conditions to facilitate the formation of the pyrazole ring.

Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory effects. In vitro studies demonstrated that this compound effectively inhibited the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. Additionally, in vivo models showed reduced paw edema in rats when treated with this compound compared to control groups.

Analgesic Effects

The analgesic properties of this compound were evaluated using the hot plate test and formalin test in animal models. Results indicated that it significantly increased pain threshold and reduced pain response times. The mechanism appears to involve modulation of pain pathways similar to non-steroidal anti-inflammatory drugs (NSAIDs).

Antipyretic Activity

In studies assessing antipyretic activity, the compound demonstrated a marked reduction in fever induced by pyrogens in animal models. This effect is believed to be mediated through central mechanisms involving the hypothalamus.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various substituents on the pyrazole ring and acetamide moiety. Modifications at these positions can enhance potency or selectivity towards specific biological targets. For instance:

| Substituent | Effect on Activity |

|---|---|

| Methyl group on pyrazole | Increases anti-inflammatory potency |

| Electron-withdrawing groups on phenyl | Enhances analgesic effects |

Case Studies

Several studies have been conducted to further elucidate the biological activities of this compound:

- Study on Inflammation : A study published in a peer-reviewed journal reported that administration of this compound reduced inflammation markers in a rat model of arthritis .

- Pain Management Research : Another research paper highlighted its efficacy in managing acute pain scenarios post-surgery, demonstrating comparable effects to traditional analgesics .

- Fever Reduction Study : A clinical trial indicated that patients receiving this compound showed significant reductions in fever levels within hours of administration .

Q & A

Q. What are the standard synthetic routes for preparing N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide derivatives?

Methodological Answer: These derivatives are typically synthesized via carbodiimide-mediated coupling. For example, 4-aminoantipyrine is reacted with substituted arylacetic acids (e.g., 2,4-dichlorophenylacetic acid) using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent in dichloromethane. The reaction is stirred at 273 K under basic conditions (triethylamine), followed by extraction, washing, and crystallization (e.g., slow evaporation from methylene chloride) .

Q. How is the crystal structure of this compound determined, and what are its key crystallographic parameters?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) at 100 K is the gold standard. Key parameters include:

Q. What biological activities are associated with N-substituted pyrazole acetamides?

Methodological Answer: Structural analogs exhibit antifungal, insecticidal, and antibacterial properties due to their resemblance to benzylpenicillin's lateral chain. Bioactivity screening involves:

- In vitro assays : Disk diffusion or microdilution against pathogens (e.g., Candida albicans).

- Structure-activity relationship (SAR) : Modifying substituents (e.g., nitro, methylsulfanyl) to enhance target binding .

Advanced Research Questions

Q. How can computational methods (DFT, molecular docking) complement experimental data in studying this compound?

Methodological Answer:

- Density Functional Theory (DFT) : Optimize geometry using B3LYP/6-31G(d,p) to calculate electronic properties (HOMO-LUMO, electrostatic potential).

- Molecular docking : Use AutoDock Vina to predict binding affinities to biological targets (e.g., fungal CYP51).

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., π-π stacking, van der Waals) using CrystalExplorer .

Q. How do steric and electronic effects of substituents influence supramolecular packing?

Methodological Answer:

- Steric effects : Bulky groups (e.g., 4-nitrophenyl) increase dihedral angles (e.g., 67.0° between pyrazole and nitrophenyl planes), disrupting coplanarity.

- Electronic effects : Electron-withdrawing groups (e.g., –NO₂) enhance N–H⋯O hydrogen bond strength, observed in shorter H-bond distances (~2.0 Å vs. ~2.2 Å for –CH₃) .

Q. What strategies resolve contradictions in crystallographic vs. spectroscopic data for ambiguous structures?

Methodological Answer:

Q. How can hydrogen-bonding networks be engineered to improve thermal stability?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.